

# Application Notes and Protocols: IR-117-17 for Pulmonary Vaccine Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **IR-117-17**

Cat. No.: **B15574847**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**IR-117-17** is a novel, biodegradable, ionizable cationic amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA) therapeutics and vaccines, particularly to the lungs. Its unique structure allows for efficient encapsulation of mRNA and subsequent delivery to target cells. This document provides detailed application notes and protocols for utilizing **IR-117-17** in the development of pulmonary mRNA vaccines.

**IR-117-17** is utilized in the generation of lipid nanoparticles (LNPs).<sup>[1]</sup> Nebulized administration of these LNPs, which contain **IR-117-17** and other components and encapsulate reporter mRNA, has been shown to induce luciferase luminescence in the lungs and nasal passages of mice.<sup>[1][2][3]</sup> When encapsulating Cre mRNA, these nebulized LNPs can trigger Cre expression in various lung cells, including those of the large and small airways, as well as alveolar macrophages and epithelial cells.<sup>[1][2][3]</sup> A key feature of **IR-117-17** is its biodegradability through esterase cleavage, which suggests it is unlikely to accumulate in the body after repeated doses.<sup>[4]</sup>

Recent studies have demonstrated that LNPs formulated with **IR-117-17** exhibit a remarkable 300-fold improvement in lung mRNA delivery compared to previously leading LNPs and a twofold improvement over hyperbranched poly(β-amino esters) (hPBAs).<sup>[5]</sup>

## Mechanism of Action: LNP-Mediated mRNA Delivery

The primary role of **IR-117-17** is as a structural component of LNPs, which are the delivery vehicle for the mRNA payload. The mechanism of delivery is a multi-step process involving the physicochemical properties of the LNP formulation.



[Click to download full resolution via product page](#)

**Caption:** Proposed mechanism of **IR-117-17** LNP-mediated mRNA delivery to target cells.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving **IR-117-17** LNPs for pulmonary mRNA delivery.

Table 1: In Vivo mRNA Transfection Efficiency in Mouse Lungs

| Parameter                          | IR-117-17 LNP | Hyperbranched Poly( $\beta$ -amino ester) (hPBAE) | Fold Improvement (IR-117-17 vs. hPBAE) |
|------------------------------------|---------------|---------------------------------------------------|----------------------------------------|
| Transfection of Large Airway Cells | 10.3%         | 0.23%                                             | 45-fold[5][6]                          |
| Transfection of Small Airway Cells | 8.8%          | 1.92%                                             | 4.6-fold[5][6]                         |

Table 2: Characterization of **IR-117-17** LNPs Post-Nebulization

| Parameter        | Value                            |
|------------------|----------------------------------|
| Average Diameter | 116 nm[6]                        |
| mRNA Stability   | Stable following nebulization[6] |

Table 3: Safety Profile of Nebulized **IR-117-17** LNPs

| Assessment                                              | Observation                |
|---------------------------------------------------------|----------------------------|
| Lung Histology (24h post-inhalation)                    | Normal tissue histology[5] |
| Proinflammatory Cytokines in BALF (24h post-inhalation) | No elevation in levels[5]  |

## Experimental Protocols

The following are detailed protocols for the formulation, characterization, and in vivo testing of **IR-117-17** LNPs for pulmonary mRNA delivery.

### Protocol 1: Formulation of **IR-117-17** LNPs using Microfluidics

This protocol describes the formulation of **IR-117-17** LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

- **IR-117-17** (in ethanol)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
- Cholesterol (in ethanol)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (in ethanol)
- mRNA (in 25 mM sodium acetate buffer, pH 5.2)

- Ethanol, molecular biology grade
- Sodium acetate buffer (25 mM, pH 5.2)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Syringe pumps
- Dialysis cassette (20 kDa MWCO)

Procedure:

- Prepare Lipid Solution: In an RNase-free microcentrifuge tube, combine **IR-117-17**, DOPE, cholesterol, and C14-PEG2000 in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).
- Prepare mRNA Solution: Dilute the mRNA stock in 25 mM sodium acetate buffer (pH 5.2) to the desired concentration (e.g., for a final concentration of 0.2 mg/mL).
- Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. c. Set the syringe pumps to a 3:1 aqueous:organic flow rate ratio. d. Initiate the flow to mix the two solutions within the microfluidic cartridge, leading to the self-assembly of LNPs.
- Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Perform dialysis against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated components.
- Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
- Storage: Store the formulated LNPs at 4°C.

## Protocol 2: Characterization of **IR-117-17** LNPs

This protocol outlines the standard procedures for characterizing the physicochemical properties of the formulated LNPs.

Materials:

- Formulated **IR-117-17** LNPs
- 0.1X PBS and 1X PBS
- Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
- Quant-iT RiboGreen RNA Assay Kit
- Triton X-100 (10%)
- Fluorometer

Procedure:

- Size and Polydispersity Index (PDI) Measurement: a. Dilute the LNP solution in 1X PBS. b. Measure the hydrodynamic diameter and PDI using a DLS instrument.
- Zeta Potential Measurement: a. Dilute the LNP solution in 0.1X PBS. b. Measure the zeta potential using the DLS instrument with an appropriate electrode cell.
- mRNA Encapsulation Efficiency: a. Prepare two sets of LNP dilutions in TE buffer. To one set, add Triton X-100 to a final concentration of 0.1% to lyse the LNPs and release the encapsulated mRNA. b. Add the RiboGreen reagent to both sets of dilutions and to a standard curve of free mRNA. c. Measure the fluorescence (excitation ~480 nm, emission ~520 nm). d. Calculate the encapsulation efficiency using the following formula:  
$$\text{Encapsulation Efficiency (\%)} = (\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA} * 100$$

## Protocol 3: In Vivo Pulmonary Delivery of **IR-117-17** LNPs to Mice

This protocol describes the administration of **IR-117-17** LNPs to mice via nebulization for lung-targeted delivery.

**Materials:**

- Formulated **IR-117-17** LNP
- Branched polyethylene glycol (bPEG20K)
- Sodium acetate (NaAc) buffer
- Vibrating mesh nebulizer (e.g., Aeroneb)
- Whole-body exposure chamber for mice
- Anesthetic (e.g., isoflurane)
- 6-8 week old BALB/c or Ai14 reporter mice

**Procedure:**

- Prepare Nebulization Solution: Dilute the LNP formulation in a buffer containing bPEG20K and NaAc to enhance stability during nebulization.
- Nebulization Setup: a. Assemble the nebulizer and whole-body exposure chamber according to the manufacturer's instructions. b. Add the LNP solution to the nebulizer reservoir.
- Animal Exposure: a. Place the mice in the exposure chamber. b. Turn on the nebulizer to generate an aerosol of the LNP solution. c. Expose the mice to the aerosol for a predetermined duration. For multi-dose studies, repeat the exposure as required (e.g., a total of 9 mg of Cre mRNA delivered in three separate doses).[5][6]
- Post-Exposure Monitoring: Monitor the animals for any signs of distress.

## Protocol 4: Quantification of mRNA Transfection in Lung Tissue

This protocol provides methods for assessing the efficiency of mRNA delivery and expression in the lungs of treated mice.

### A. Histological Analysis:

- Tissue Collection and Fixation: a. At a predetermined time point (e.g., 24-48 hours) post-nebulization, euthanize the mice. b. Perfuse the lungs with PBS and then fix by intratracheal instillation of 4% paraformaldehyde (PFA). c. Excise the lungs and continue fixation in 4% PFA overnight at 4°C.
- Tissue Processing and Sectioning: a. Dehydrate the fixed tissues through a series of graded ethanol solutions. b. Embed the tissues in paraffin wax. c. Section the paraffin blocks at 5  $\mu$ m thickness using a microtome.
- Staining and Imaging: a. For general morphology, stain sections with Hematoxylin and Eosin (H&E). b. For reporter gene expression (e.g., tdTomato in Ai14 mice), perform immunofluorescence staining with relevant antibodies and a nuclear counterstain like DAPI. c. Image the stained sections using a fluorescence microscope. d. Quantify the percentage of transfected cells by counting the number of fluorescent cells relative to the total number of DAPI-stained nuclei in defined regions of the large and small airways.

#### B. Flow Cytometry Analysis:

- Single-Cell Suspension Preparation: a. Euthanize mice and perfuse the lungs with cold PBS. b. Excise the lungs and mince them into small pieces. c. Digest the minced tissue with a solution containing collagenase and DNase I at 37°C with agitation. d. Filter the cell suspension through a 70  $\mu$ m cell strainer to remove debris. e. Lyse red blood cells using an ACK lysis buffer.
- Cell Staining: a. Stain the cells with a viability dye to exclude dead cells from the analysis. b. Block Fc receptors to prevent non-specific antibody binding. c. Stain with fluorescently conjugated antibodies against cell surface markers to identify specific lung cell populations (e.g., epithelial cells, macrophages, dendritic cells).
- Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Analyze the data to determine the percentage of reporter-positive cells within each identified cell population.

## Workflow and Signaling Diagrams

The following diagrams illustrate the experimental workflow for the development and validation of **IR-117-17** and the general mechanism of LNP-mediated delivery.

[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for the development and validation of **IR-117-17** LNP.

## Safety and Toxicology

In vivo studies have shown that inhaled delivery of 1 mg of firefly luciferase mRNA with **IR-117-17** LNPs resulted in normal lung tissue histology.<sup>[5]</sup> Furthermore, there was no elevation in the levels of proinflammatory cytokines in the bronchoalveolar lavage fluid (BALF) 24 hours after inhalation.<sup>[5]</sup> This suggests a favorable acute safety profile for pulmonary delivery. As with any novel excipient, further long-term toxicology studies are warranted, especially for applications involving repeat dosing.

## Conclusion

**IR-117-17** represents a significant advancement in the field of mRNA delivery to the lungs. The protocols and data presented here provide a comprehensive guide for researchers and developers aiming to leverage this technology for the creation of next-generation inhaled vaccines and therapeutics. The superior transfection efficiency and favorable preliminary safety profile make **IR-117-17** a promising candidate for clinical translation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biorxiv.org [biorxiv.org]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. Lung-Specific mRNA Delivery by Ionizable Lipids with Defined Structure-Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols: IR-117-17 for Pulmonary Vaccine Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574847#ir-117-17-for-vaccine-delivery-to-the-lungs>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)